molecular formula C10H14O3 B6159853 2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid CAS No. 2229547-53-7

2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid

Cat. No.: B6159853
CAS No.: 2229547-53-7
M. Wt: 182.2
InChI Key:
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Description

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid is a complex organic compound characterized by a bicyclic structure. This compound features a 7-oxabicyclo[2.2.1]heptane moiety fused to a cyclopropane ring, with a carboxylic acid functional group attached. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the 7-oxabicyclo[2.2.1]heptane core . This intermediate can then be further functionalized through various organic reactions to introduce the cyclopropane ring and the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of these processes is crucial for industrial applications, where large quantities of the compound are required.

Chemical Reactions Analysis

Types of Reactions

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In organic chemistry, 2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, which are valuable in drug discovery and development.

Biology

The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with specific molecular targets can lead to the development of new drugs for various diseases.

Industry

In the industrial sector, the compound’s properties are leveraged for the production of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which 2-{7-oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The compound’s bicyclic structure allows it to fit into unique binding sites, enhancing its specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Shares the bicyclic core but lacks the cyclopropane and carboxylic acid groups.

    Cyclopropane-1-carboxylic acid: Contains the cyclopropane ring and carboxylic acid but lacks the bicyclic structure.

    Norbornane derivatives: Similar bicyclic structure but different functional groups.

Uniqueness

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}cyclopropane-1-carboxylic acid is unique due to its combination of a bicyclic core with a cyclopropane ring and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2229547-53-7

Molecular Formula

C10H14O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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